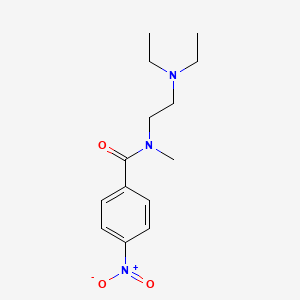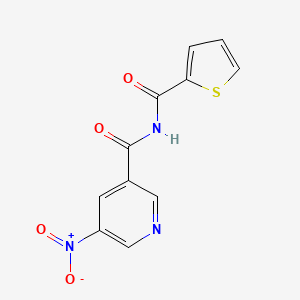![molecular formula C23H19N3 B14607862 3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole CAS No. 57637-72-6](/img/structure/B14607862.png)
3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Methylation: The final step involves the methylation of the indole nitrogen using methyl iodide in the presence of a base like potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyridine ring.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the 3-position with electrophiles like halogens or nitro groups.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: It has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by binding to and inhibiting enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole include other indole derivatives such as:
3-(1H-Indol-3-yl)-1H-indole: Lacks the pyridine moiety and has different biological activities.
3-(Pyridin-4-yl)-1H-indole: Similar structure but without the additional indole ring, leading to different chemical properties.
1-Methyl-3-(pyridin-4-yl)-1H-indole: Similar but lacks the second indole ring, affecting its overall reactivity and applications.
The uniqueness of this compound lies in its combination of the indole and pyridine rings, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
57637-72-6 |
|---|---|
Molecular Formula |
C23H19N3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[1H-indol-3-yl(pyridin-4-yl)methyl]-1-methylindole |
InChI |
InChI=1S/C23H19N3/c1-26-15-20(18-7-3-5-9-22(18)26)23(16-10-12-24-13-11-16)19-14-25-21-8-4-2-6-17(19)21/h2-15,23,25H,1H3 |
InChI Key |
TZYFEDSBWZVEFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CC=NC=C3)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14607793.png)


![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)

![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)

![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)


